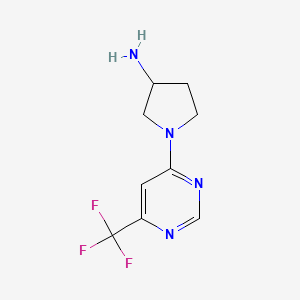

1-(6-(Trifluormethyl)pyrimidin-4-yl)pyrrolidin-3-amin

Übersicht

Beschreibung

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring. The trifluoromethyl group attached to the pyrimidine ring enhances the compound’s chemical stability and biological activity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential in drug development, particularly in targeting specific biological pathways associated with various diseases. Its structural characteristics suggest it may interact effectively with certain enzymes and receptors.

Case Study: Inhibition of Enzymatic Activity

Research has shown that compounds similar to 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine can inhibit enzymes involved in inflammatory pathways. For example, a related compound demonstrated an IC50 value of 53 nM against p38 MAPK, which is critical in inflammatory responses .

Oncology

The compound's potential applications extend to oncology, where it may play a role in inhibiting cancer cell proliferation and survival. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets.

Case Study: Therapeutic Potential in Cancer

In preclinical models, compounds with similar structures have shown significant inhibition of tumor growth. For instance, derivatives of the compound were tested in models of xenograft tumors, resulting in up to 63% reduction in tumor size when administered orally .

Organic Synthesis

In organic chemistry, 1-(6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new compounds.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Preparation of pyrimidine and pyrrolidine intermediates.

- Reaction Conditions : Controlled reactions that yield the desired compound.

This versatility allows for the optimization of functional groups for enhanced biological activity .

Wirkmechanismus

Target of Action

The compound “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” is a complex molecule that interacts with specific targets in the body. These receptors play a crucial role in the costimulatory signal essential for T-cell receptor (TCR)-mediated T-cell activation .

Mode of Action

The interaction of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” with its targets leads to a series of biochemical reactions. It acts as a positive regulator of T-cell coactivation, by binding to the cell surface glycoprotein receptors . This binding triggers a cascade of events that ultimately lead to T-cell activation.

Biochemical Pathways

Similar compounds have been found to influence the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation and survival.

Pharmacokinetics

Similar compounds have been optimized to provide excellent in vitro and in vivo pharmacokinetics properties in multiple species .

Result of Action

The molecular and cellular effects of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” are a result of its interaction with its targets and the subsequent biochemical reactions. These effects include the activation of T-cells, which play a crucial role in the immune response .

Action Environment

The action, efficacy, and stability of “1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine” can be influenced by various environmental factors. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces to prevent degradation . Additionally, spills should be prevented from entering sewers, watercourses, or low areas .

Biochemische Analyse

Biochemical Properties

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions includes binding to the active site of the enzyme, leading to inhibition of its activity. This interaction is crucial for its potential therapeutic applications in managing conditions like diabetes.

Cellular Effects

The effects of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the signaling pathways involved in glucose metabolism, thereby impacting insulin secretion and sensitivity . Additionally, it can alter gene expression patterns related to metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition leads to increased levels of incretin hormones, which play a role in regulating glucose homeostasis. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on glucose metabolism and insulin sensitivity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function. Understanding the dosage thresholds and potential side effects is crucial for determining the safe and effective use of the compound in therapeutic settings.

Metabolic Pathways

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and other biochemical processes . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the pyrimidine ring through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

Industrial Production Methods

Industrial production of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Pyrrolidine in the presence of a suitable leaving group and a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimethanil: A pyrimidine derivative used as a fungicide.

Pyrimidine-2-amine: A basic pyrimidine derivative with various applications.

Pyrimidin-4-amine: Another pyrimidine derivative with potential biological activities.

Uniqueness

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine, also known by its CAS number 1365936-57-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine is C9H13Cl2F3N4, with a molecular weight of 305.12 g/mol. The compound features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which contributes to its pharmacological profile.

The biological activity of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-amine has been investigated primarily in the context of its role as an inhibitor of various enzymes and receptors. Notably, it has shown potential as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor, which is significant in the treatment of diseases such as cancer and neurodegenerative disorders.

Inhibitory Potency

Research indicates that derivatives of this compound exhibit varying degrees of inhibitory potency against GSK-3β. For instance, related compounds have demonstrated IC50 values ranging from nanomolar to micromolar concentrations, highlighting the importance of structural modifications in enhancing efficacy.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 480 | GSK-3β |

| Compound B | 360 | GSK-3β |

| Compound C | 2500 | GSK-3β |

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have elucidated how different substituents on the pyrimidine and pyrrolidine rings affect biological activity. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance the binding affinity to target proteins.

Key Findings:

- Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.

- Pyrrolidine Ring Modifications : Altering substituents on the nitrogen atom can modulate potency and selectivity.

- Stereochemistry : The activity can differ significantly between enantiomers, emphasizing the need for enantiopure compounds in biological evaluations.

Case Studies

Several studies have reported on the biological evaluation of this compound:

- GSK-3β Inhibition : A study highlighted that specific derivatives exhibited significant inhibition of GSK-3β with reduced cytotoxicity in cellular assays, indicating a favorable therapeutic window for potential cancer treatments .

- Neuroprotective Properties : Another investigation noted that certain analogs not only inhibited GSK-3β but also displayed neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16/h3,5-6H,1-2,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASFYHSTCPJRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.